molecular formula C9H4Cl2IN B13672811 1,7-Dichloro-4-iodoisoquinoline

1,7-Dichloro-4-iodoisoquinoline

Cat. No.: B13672811
M. Wt: 323.94 g/mol
InChI Key: SXYZUAPPKCMHNT-UHFFFAOYSA-N
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Description

1,7-Dichloro-4-iodoisoquinoline is a halogen-substituted isoquinoline derivative characterized by chlorine atoms at positions 1 and 7 and an iodine atom at position 4 of the isoquinoline backbone.

Properties

Molecular Formula

C9H4Cl2IN

Molecular Weight

323.94 g/mol

IUPAC Name

1,7-dichloro-4-iodoisoquinoline

InChI

InChI=1S/C9H4Cl2IN/c10-5-1-2-6-7(3-5)9(11)13-4-8(6)12/h1-4H

InChI Key

SXYZUAPPKCMHNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=C2I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dichloro-4-iodoisoquinoline can be achieved through several methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, the reaction of 1,7-dichloroisoquinoline with iodine in the presence of a suitable oxidizing agent can yield this compound. The reaction conditions typically include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may start with the chlorination of isoquinoline to produce 1,7-dichloroisoquinoline, followed by iodination using iodine and an oxidizing agent. The final product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,7-Dichloro-4-iodoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

1,7-Dichloro-4-iodoisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Dichloro-4-iodoisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms allows the compound to form strong interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects: The iodine atom in this compound provides greater polarizability and steric bulk compared to bromine or chlorine, enhancing its utility in Suzuki-Miyaura coupling reactions .
  • Electronic Properties: The methoxy group in 1,7-Dichloro-4-methoxyisoquinoline donates electron density, contrasting with the electron-withdrawing nature of halogens like iodine .

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